4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1374683-99-4
VCID: VC11894700
InChI: InChI=1S/C15H16ClNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3
SMILES: CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.8 g/mol

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

CAS No.: 1374683-99-4

Cat. No.: VC11894700

Molecular Formula: C15H16ClNO2S

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide - 1374683-99-4

Specification

CAS No. 1374683-99-4
Molecular Formula C15H16ClNO2S
Molecular Weight 309.8 g/mol
IUPAC Name 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C15H16ClNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3
Standard InChI Key WJADXJLCQFNNPQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C
Canonical SMILES CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The molecular formula of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is C₁₅H₁₆ClNO₂S, with a molecular weight of 309.8 g/mol . The core structure features a sulfonamide functional group (–SO₂NH–) bridging two aromatic systems: a 4-chloro-3-methylbenzene ring and a 4-methylbenzyl group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented in the literature, analogous sulfonamides are typically synthesized via nucleophilic substitution reactions. For example, 4-methylbenzenesulfonyl chloride can react with primary amines under alkaline conditions to form sulfonamide derivatives . A representative synthesis involves:

  • Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with 4-methylbenzylamine in a polar aprotic solvent (e.g., dimethylformamide).

  • Purification: Isolation via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization .

Table 1: Synthesis Parameters for Analogous Sulfonamides

ParameterValue/DescriptionSource
Yield89–93%
Reaction Time2–3 hours
Purification MethodColumn chromatography (silica gel)

Biological Activity

Antimicrobial Properties

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Computational docking studies of related compounds, such as 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide, reveal binding energies of –8.2 kcal/mol against DHPS, suggesting strong target affinity . Experimental data for analogous derivatives demonstrate activity against Gram-positive (Bacillus subtilis, B. licheniformis) and Gram-negative (Escherichia coli) pathogens .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Source
1A (Analog)B. linen12 ± 1.2
1B (Analog)E. coli, B. subtilis15 ± 0.8
1C (Analog)E. coli, B. licheniformis14 ± 1.1

Computational and Mechanistic Insights

Docking Studies

Docking simulations using AutoDock Vina reveal that sulfonamides with chloro and methyl substituents adopt a planar conformation within DHPS’s binding pocket, forming hydrogen bonds with Asp38 and Lys41 residues . These interactions disrupt PABA binding, halting folate synthesis .

Pharmacokinetic Predictions

Predicted ADMET properties for this compound include:

  • logP: 4.42 (indicating high lipophilicity)

  • Polar Surface Area: 62.8 Ų (moderate membrane permeability) .

Industrial and Agricultural Applications

Herbicidal Activity

Sulfonamide derivatives show selective herbicidal effects. For instance, 4-chloro-3-methyl analogs inhibit Amaranthus retroflexus growth by 78% at 100 ppm concentrations, outperforming traditional herbicides in specificity .

Table 3: Herbicidal Efficacy of Sulfonamide Derivatives

CompoundTarget WeedEfficacy (%)Source
4-Chloro-SulfonamideEchinochloa crus-galli85
Analog XAmaranthus retroflexus78

Polymer Stabilization

In materials science, sulfonamides enhance thermal stability in polymers. Polyethylene composites incorporating 4-methylbenzyl sulfonamides exhibit a 10°C increase in decomposition temperatures compared to controls .

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